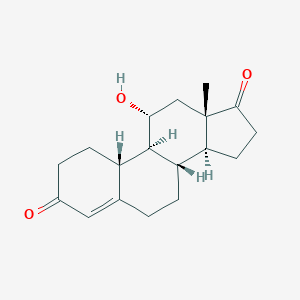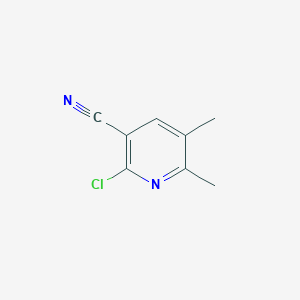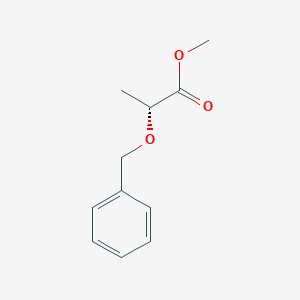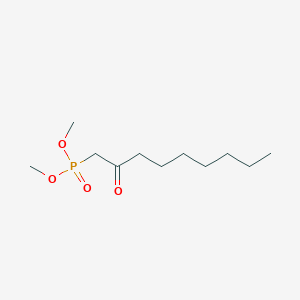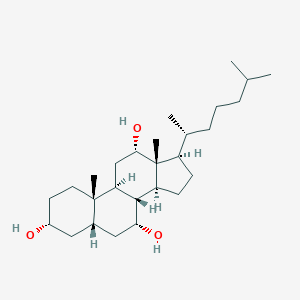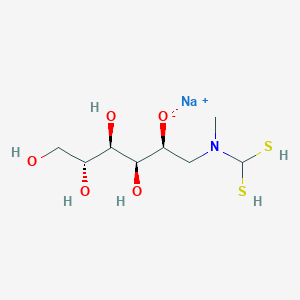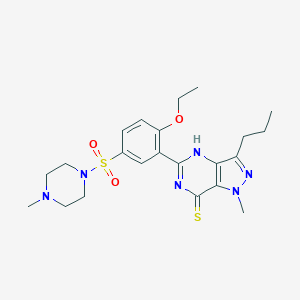
Tiosildenafilo
Descripción general
Descripción
Thiosildenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 inhibitors. It is structurally similar to sildenafil, the active ingredient in Viagra, but with a sulfur atom replacing the oxygen atom in the carbonyl group of the pyrazolopyrimidinethione ring. This modification results in unique chemical and pharmacological properties. Thiosildenafil has been identified in various herbal supplements marketed for sexual enhancement, often as an adulterant .
Aplicaciones Científicas De Investigación
Thiosildenafil has several scientific research applications:
Biology: In biological research, thiosildenafil is studied for its effects on cellular signaling pathways, particularly those involving cyclic guanosine monophosphate.
Mecanismo De Acción
Target of Action
Thiosildenafil, like its parent compound sildenafil, primarily targets the enzyme phosphodiesterase type 5 (PDE-5) . PDE-5 is found in high concentrations in the corpus cavernosum, a spongy tissue in the penis, and in the pulmonary vasculature . The enzyme plays a crucial role in regulating blood flow by breaking down cyclic guanosine monophosphate (cGMP), a molecule that causes smooth muscle relaxation .
Mode of Action
Thiosildenafil enhances the effect of nitric oxide (NO) by inhibiting PDE-5 . During sexual stimulation, NO is released in the corpus cavernosum. NO then activates the enzyme guanylate cyclase, which results in increased levels of cGMP . The increase in cGMP levels leads to smooth muscle relaxation and an inflow of blood to the corpus cavernosum, facilitating an erection . By inhibiting PDE-5, thiosildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .
Biochemical Pathways
The primary biochemical pathway affected by thiosildenafil is the NO/cGMP pathway . In this pathway, NO activates guanylate cyclase, leading to an increase in cGMP levels. cGMP then triggers smooth muscle relaxation, allowing for increased blood flow . By inhibiting PDE-5, thiosildenafil prevents the degradation of cGMP, thereby amplifying and extending the pathway’s effects .
Pharmacokinetics
Sildenafil is rapidly absorbed, with slower absorption when taken with a high-fat meal . It is distributed throughout the body and is primarily metabolized by the liver via CYP3A4 (major route) and CYP2C9 (minor route) . Sildenafil is excreted mainly in the feces (~80%) and to a lesser extent in the urine (~13%) .
Result of Action
The molecular and cellular effects of thiosildenafil’s action primarily involve the relaxation of smooth muscle cells in the corpus cavernosum and the dilation of blood vessels . This leads to increased blood flow to the penis, facilitating an erection in response to sexual stimulation .
Métodos De Preparación
The synthesis of thiosildenafil involves several steps, starting with the preparation of the pyrazolopyrimidinethione core. One common method involves the reaction of 3-propyl-4-ethoxybenzaldehyde with 4-methylpiperazine to form an intermediate, which is then cyclized with thiourea to yield the pyrazolopyrimidinethione ring. The final step involves sulfonation with chlorosulfonic acid to introduce the sulfonyl group .
Industrial production methods for thiosildenafil are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Key factors in industrial synthesis include reaction efficiency, yield, and purity of the final product.
Análisis De Reacciones Químicas
Thiosildenafil undergoes various chemical reactions, including:
Oxidation: Thiosildenafil can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of thiosildenafil can yield thiols and other reduced sulfur-containing compounds. Reducing agents such as sodium borohydride are typically used.
Substitution: Thiosildenafil can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. .
Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Thiosildenafil is structurally similar to other phosphodiesterase type 5 inhibitors, such as sildenafil, vardenafil, and tadalafil. the presence of the sulfur atom in thiosildenafil distinguishes it from these compounds. This structural difference may affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Similar compounds include:
Sildenafil: The parent compound, widely used for treating erectile dysfunction.
Vardenafil: Another phosphodiesterase type 5 inhibitor with a similar mechanism of action.
Tadalafil: Known for its longer duration of action compared to sildenafil and vardenafil.
Thiohomosildenafil: A structural analogue with a similar sulfur modification
Thiosildenafil’s unique structure and properties make it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S2/c1-5-7-17-19-20(27(4)25-17)22(32)24-21(23-19)16-14-15(8-9-18(16)31-6-2)33(29,30)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUBVCQVNMLSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197336 | |
| Record name | Thiosildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479073-79-5 | |
| Record name | Thiosildenafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479073-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiosildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiosildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOSILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRL3FWK7XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



